2,7-Diethoxynaphthalene-1-carbaldehyde
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Overview
Description
2,7-Diethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, featuring two ethoxy groups at the 2 and 7 positions and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diethoxynaphthalene-1-carbaldehyde typically involves the ethoxylation of naphthalene derivatives followed by formylation. One common method includes the following steps:
Ethoxylation: Naphthalene is reacted with ethyl alcohol in the presence of an acid catalyst to introduce ethoxy groups at the desired positions.
Formylation: The ethoxylated naphthalene is then subjected to a Vilsmeier-Haack reaction, where it is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 1 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 2,7-Diethoxynaphthalene-1-carboxylic acid.
Reduction: 2,7-Diethoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Diethoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and dyes due to its aromatic structure.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,7-Diethoxynaphthalene-1-carbaldehyde depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group, which can participate in nucleophilic addition and condensation reactions. The ethoxy groups can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,7-Dimethoxynaphthalene-1-carbaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2,7-Diethoxynaphthalene: Lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
1-Naphthaldehyde: Lacks the ethoxy groups, resulting in different reactivity and applications.
Uniqueness: 2,7-Diethoxynaphthalene-1-carbaldehyde is unique due to the combination of ethoxy groups and an aldehyde group on the naphthalene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2,7-diethoxynaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-3-17-12-7-5-11-6-8-15(18-4-2)14(10-16)13(11)9-12/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMWLCMLMMXALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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